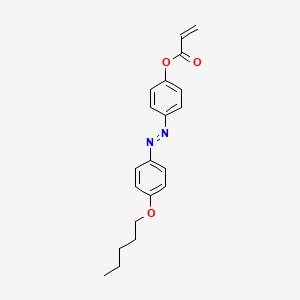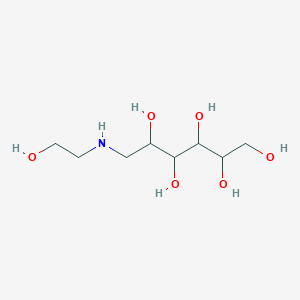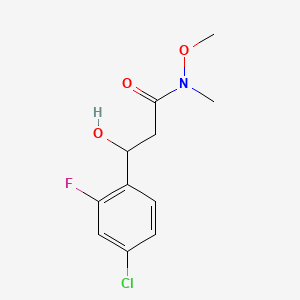
3-(4-Chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxy group and a methoxy-methylpropanamide moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, catalytic hydrogenation and Bamberger rearrangement can be employed to streamline the synthesis process and enhance overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-fluorophenyl isocyanate
- 4-Chloro-2-fluorophenyl isocyanate
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 3-(4-Chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications and industrial uses.
Propiedades
Fórmula molecular |
C11H13ClFNO3 |
|---|---|
Peso molecular |
261.68 g/mol |
Nombre IUPAC |
3-(4-chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13ClFNO3/c1-14(17-2)11(16)6-10(15)8-4-3-7(12)5-9(8)13/h3-5,10,15H,6H2,1-2H3 |
Clave InChI |
IVVOZBGFQZLMPL-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CC(C1=C(C=C(C=C1)Cl)F)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


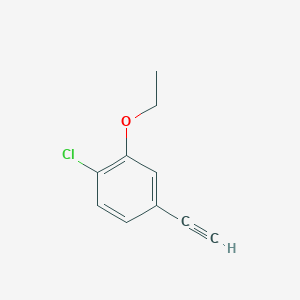
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14778504.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B14778506.png)
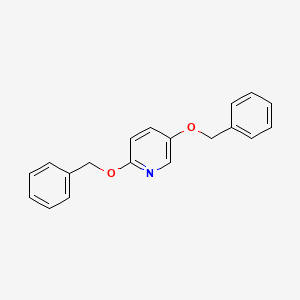
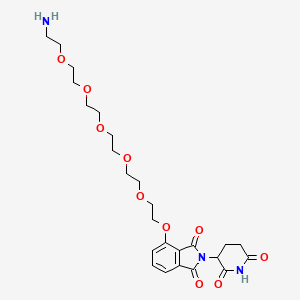
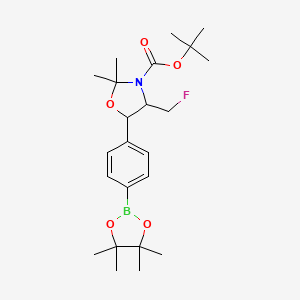
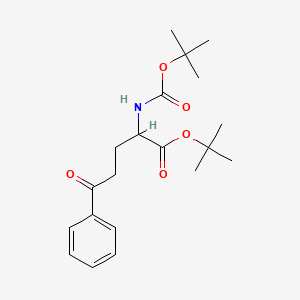
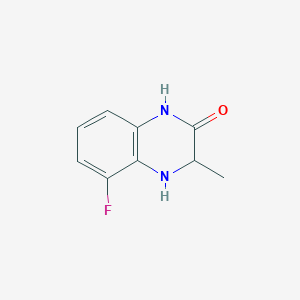
![12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14778531.png)
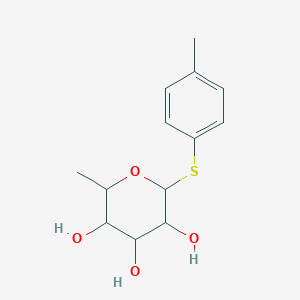
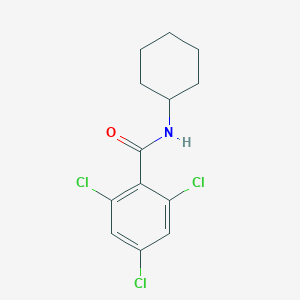
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)
